methyl 2-[({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate -

methyl 2-[({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate

Catalog Number: EVT-4407945
CAS Number:
Molecular Formula: C18H18N4O2S2
Molecular Weight: 386.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is an orally bioavailable small molecule inhibitor of extracellular signal-regulated kinases ERK1/2, which is in early clinical development. []

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

  • Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing EGFR mutants, exhibiting high potency and specificity to drug-resistant double mutants (L858R/T790M, Del/T790M) and minimal activity against wild-type EGFR. []

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

  • Compound Description: PF-06747775 is an irreversible inhibitor of oncogenic EGFR mutants, displaying high potency against common EGFR mutations (Del, L858R, T790M/L858R, and T790M/Del), selectivity over wild-type EGFR, and desirable ADME properties. It is currently being evaluated in phase-I clinical trials for mutant EGFR-driven NSCLC. []

4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Compound Description: This compound was synthesized from 4-amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by reacting with 3,4-dimethoxybenzaldehyde. []

4-(5-(1H-Imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-amino-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its Derivatives

  • Compound Description: A series of eight imidazol-pyrazole hybrids were synthesized and screened for their in vitro biological activities. Among them, compound 9g, in which R= 2-Cl and R1= 4-OCH3, was the most potent against EGFR (IC50 = 0.11 ± 0.02 μM) and displayed promising inhibitory activity against A549 and HepG2. Meanwhile, compound 9h, in which R= 3-NO2 and R1= H, was identified as the most potent compound against E. coli FabH (IC50 = 2.6 μM). []

2(1-phenyl-3-methyl-5-chloro-1H-pyrazol-4-yl)-3-(1-naphthoylamido)-4-thiazolidinone

  • Compound Description: The crystal structure of this compound was studied using single-crystal X-ray diffraction. []

5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione (Compound-A)

  • Compound Description: Compound-A is a potent and selective ELOVL6 inhibitor exhibiting high plasma and liver exposure upon oral administration. []

Co(II) Chelate of 1-(-5-Hydroxy-3-Methyl-1-Phenyl-1H-Pyrazol-4-yl)Ethan-1-one

  • Compound Description: The Co(II) chelate of 1-(-5-Hydroxy-3-Methyl-1-Phenyl-1H-Pyrazol-4-yl)Ethan-1-one was synthesized and its toxicity was evaluated. While generally non-lethal, it was shown to potentially induce liver damage. []

Ethyl/Methyl 4-(3-Aryl-1-Phenyl-1H-Pyrazol-4-yl)-6-Methyl-2-oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylates

  • Compound Description: This series of pyrimidine-5-carboxylate derivatives was synthesized via a one-pot three-component condensation reaction, utilizing a 5% WO3/ZrO2 heterogeneous catalyst under solvent-free conditions. []

3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline

  • Compound Description: This secondary amine was synthesized by the direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline. []

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

  • Compound Description: This benzenesulfonic acid derivative, unexpectedly obtained through ring closure of 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide, demonstrates comparable antimicrobial activity against Listeria monocytogenes and Escherichia coli to ampicillin and vancomycin. []

4-([1,1'-biphenyl]-4-yl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (DRC-KS1)

  • Compound Description: DRC-KS1 showed potential inhibitory activity against Staphylococcus aureus sortase A with a docking score of -4.32 and an MIC value of 108.2 µg/mL. []

(Z)-3-methyl-4-((5-nitro-1H-indol-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one (DRC-KS2)

  • Compound Description: DRC-KS2 exhibited significant inhibitory activity against Staphylococcus aureus sortase A, with a docking score of -4.65 and an MIC value of 45.8 µg/mL. []

(2R,Z)-2-amino-2-cyclohexyl-N-(5-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2,6-dihydro-1H-[1,2]diazepino[4,5,6-cd]indol-8-yl)acetamide

  • Compound Description: This compound is under investigation for its use in combination therapies with existing anti-cancer agents or radiation therapy. []

3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones

  • Compound Description: The structures of two isostructural 3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones were determined. Their supramolecular assembly is characterized by C—H⋯N and C—H⋯O hydrogen bonds. []

Methyl(2-{4-[3-(3-methanesulfonylamino-2-fluoro-5-chlorophenyl)-1H-pyrazol-4-yl]pyrimidin-2-ylamino}ethyl)carbamates

  • Compound Description: This class of compounds are BRAF-kinase inhibitors, potentially useful for the prevention and treatment of cancers like malignant melanoma. []

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

  • Compound Description: AZD4205 is a potent and selective JAK1 kinase inhibitor with good preclinical pharmacokinetic properties and potential for overcoming treatment resistance in non-small cell lung cancer (NSCLC). []

4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one

  • Compound Description: The crystal structure of this pyrazolone derivative was determined, revealing the presence of an intramolecular O—H⋯O hydrogen bond and intermolecular N—H⋯N and C—H⋯O hydrogen bonds. []

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole

  • Compound Description: This novel heterocycle was synthesized with a 95% yield and its structure was confirmed using X-ray diffraction and spectral analyses. []

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

  • Compound Description: This chromenopyrazolopyridinone derivative was synthesized in 75% yield and its structure was determined. []

((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841)

  • Compound Description: PF-06700841 is a dual JAK1/TYK2 inhibitor that has shown promise in Phase III clinical trials for treating autoimmune diseases such as psoriasis and rheumatoid arthritis. []

4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)phenylmethyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one ethanol hemisolvate

  • Compound Description: The crystal structure of this compound was solved, revealing two crystallographically independent molecules and the presence of intra- and intermolecular hydrogen bonds. []

4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone

  • Compound Description: Initially identified as an Aurora kinase A inhibitor, this compound was found to repress Merkel cell polyomavirus (MCPyV) T antigen expression in Merkel cell carcinoma, likely through inhibition of glycogen synthase kinase 3 (GSK3). []

(E)-3-(3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one

  • Compound Description: The crystal structure of this compound was determined. []

4-[(3-Hydroxy-5-phenyl-1H-pyrazol-4-yl)methyl]-5-phenyl-1H-pyrazol-3(2H)-one

  • Compound Description: The structure of this compound, characterized by keto-enol tautomerization, was determined through X-ray crystallography. []

(1,3-Dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones

  • Compound Description: This series of pyrazole derivatives exhibits central nervous system depressant activity, including potential anticonvulsant and antipsychotic effects. []

4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole

  • Compound Description: The crystal structure of this complex molecule was determined. []

Properties

Product Name

methyl 2-[({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate

IUPAC Name

methyl 2-[(1-methylpyrazol-4-yl)methylcarbamothioylamino]-5-phenylthiophene-3-carboxylate

Molecular Formula

C18H18N4O2S2

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C18H18N4O2S2/c1-22-11-12(10-20-22)9-19-18(25)21-16-14(17(23)24-2)8-15(26-16)13-6-4-3-5-7-13/h3-8,10-11H,9H2,1-2H3,(H2,19,21,25)

InChI Key

VQVMSUDSWVJLHN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC(=S)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.